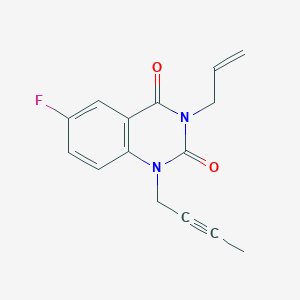

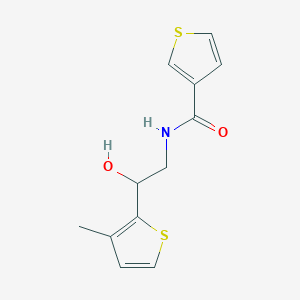

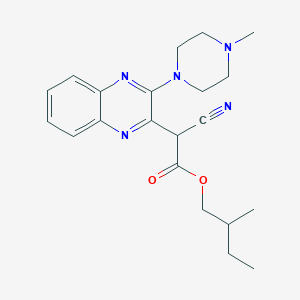

![molecular formula C9H13NO2S B2457476 2-[(Oxan-3-yl)methoxy]-1,3-thiazole CAS No. 2200106-73-4](/img/structure/B2457476.png)

2-[(Oxan-3-yl)methoxy]-1,3-thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(Oxan-3-yl)methoxy]-1,3-thiazole is an organic compound that belongs to the thiazole family. It is a heterocyclic compound that contains a five-membered ring of four carbon atoms and one sulfur atom. This compound has attracted the attention of researchers due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture.

Wissenschaftliche Forschungsanwendungen

Potent 5-Lipoxygenase Inhibitors

(Methoxyalkyl)thiazoles are recognized as novel, orally active inhibitors of 5-lipoxygenase (5-LPO), a key enzyme involved in the biosynthesis of leukotrienes, which are mediators in inflammatory and allergic responses. These inhibitors are unique because they do not act as redox agents or iron chelators, indicating a specific, enantioselective interaction with the enzyme. Research has shown that these compounds, particularly ICI211965, demonstrate potent inhibition of 5-LPO with significant selectivity over cyclooxygenase products, highlighting their therapeutic potential in treating inflammatory conditions (Bird et al., 1991).

Antimicrobial and Antiproliferative Properties

A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have been synthesized to explore their biological activities. These compounds demonstrated significant DNA protective ability against oxidative damage and strong antimicrobial activity against specific bacteria strains. Moreover, one of the compounds showed cytotoxicity against cancer cell lines, suggesting its potential for use in chemotherapy strategies to reduce cancer cell viability with minimal cytotoxic effects (Gür et al., 2020).

Catalytic Applications

The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y has been investigated for its catalytic efficiency in the oxidation of primary alcohols and hydrocarbons. This material demonstrated significant catalytic activity, stability, and reusability, making it an efficient catalyst for oxidation reactions. The study emphasizes the role of encapsulation in enhancing the catalytic behavior of heterogeneous catalysts (Ghorbanloo & Maleki Alamooti, 2017).

Corrosion Inhibition

Thiazole derivatives, including 2-Methoxy-1,3-thiazole, have been studied for their corrosion inhibition properties on mild steel in sulfuric acid solutions. Molecular dynamics simulations and various chemical and electrochemical techniques revealed that these compounds effectively adsorb on the steel surface, significantly inhibiting corrosion. This research highlights the potential of thiazole derivatives as corrosion inhibitors in industrial applications (Khaled & Amin, 2009).

Eigenschaften

IUPAC Name |

2-(oxan-3-ylmethoxy)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-2-8(6-11-4-1)7-12-9-10-3-5-13-9/h3,5,8H,1-2,4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIYGOBUSZCWNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)COC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

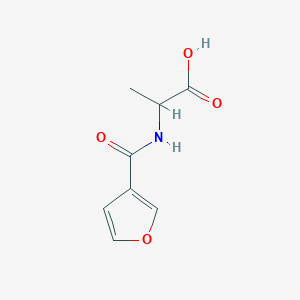

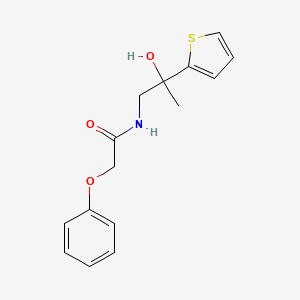

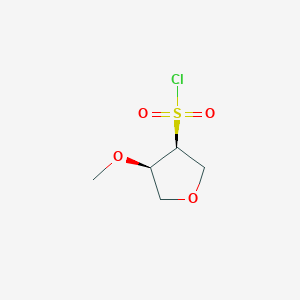

![3-(4-fluorophenyl)-1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2457401.png)

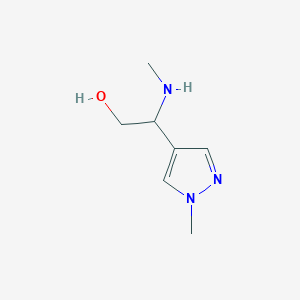

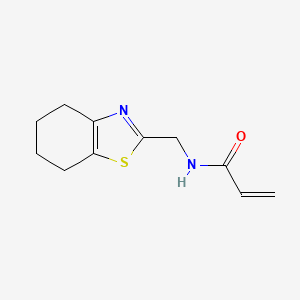

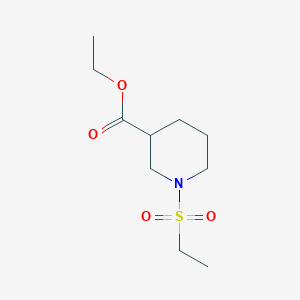

![2-(3-(3,4-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2457405.png)

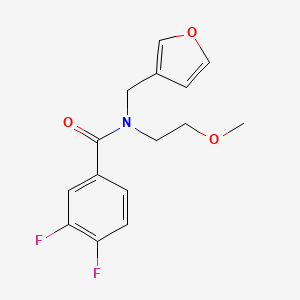

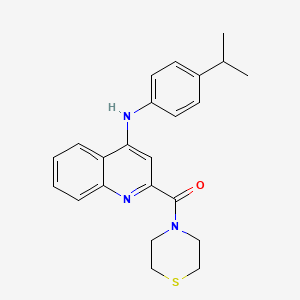

![1-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B2457407.png)